Creatine riboside

Description

Properties

IUPAC Name |

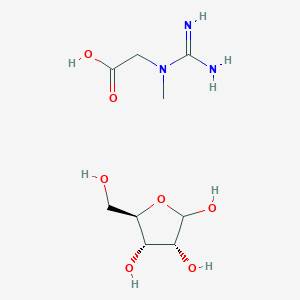

2-[carbamimidoyl(methyl)amino]acetic acid;(3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5.C4H9N3O2/c6-1-2-3(7)4(8)5(9)10-2;1-7(4(5)6)2-3(8)9/h2-9H,1H2;2H2,1H3,(H3,5,6)(H,8,9)/t2-,3-,4-,5?;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVAWUXCORHDQT-QHEAFLAXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=N)N.C(C1C(C(C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)O)C(=N)N.C([C@@H]1[C@H]([C@H](C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Creatine Riboside Biosynthesis and Metabolic Pathways

Precursor Identification and Metabolic Origins

The molecular structure of creatine (B1669601) riboside points to two primary building blocks: a creatinine (B1669602) core and a ribose sugar moiety. Through metabolic tracing studies, the origins of these components have been precisely identified.

Creatinine as the Direct Metabolic Precursor

Initial hypotheses considering both creatine and its cyclized form, creatinine, as potential precursors for the creatine moiety of creatine riboside were tested using isotopic labeling. nih.gov Structurally, this compound is a ribosylated version of creatine. nih.gov However, studies utilizing 13C-labeled creatine and 13C-labeled creatinine in cell cultures revealed that only 13C-creatinine led to the enrichment of the heavy carbon label in the intracellular pool of this compound. nih.gov This pivotal finding established creatinine as the direct metabolic precursor for this compound formation. nih.govjci.org

Further investigations into the source of this precursor creatinine showed that it is primarily imported from the extracellular environment rather than being synthesized de novo from arginine within the cells that produce this compound. nih.gov When cells were cultured with 13C-arginine, no significant labeling of this compound was observed, whereas culturing with 13C-creatinine resulted in direct labeling. nih.gov This indicates that the availability of extracellular creatinine is a key factor in the biosynthesis of this compound. nih.govresearchgate.net The conversion of creatinine to this compound is not an instantaneous process but occurs gradually, with a notable increase after a complete cell cycle. nih.gov

Ribose Moiety Contribution via the Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

The source of the ribose sugar attached to creatinine was traced to the pentose phosphate pathway (PPP), a fundamental metabolic route that runs parallel to glycolysis. nih.govcreative-proteomics.com The PPP is responsible for generating essential biochemicals, including ribose-5-phosphate, a precursor for nucleotide synthesis. creative-proteomics.comnih.gov

Isotopic labeling experiments using 13C-glucose demonstrated a significant enrichment of the 13C label in this compound, indicating that glucose is the primary source for the ribose moiety. nih.gov Conversely, when cells were cultured with 13C-ribose or 13C-cytidine, no such enrichment was observed, confirming that the ribose component is derived from glucose metabolism via the PPP. nih.gov Further supporting this, glucose starvation was found to abrogate the production of this compound. nih.govresearchgate.net

Both the oxidative and non-oxidative arms of the PPP contribute to the formation of the ribose intermediates necessary for this compound synthesis. nih.govresearchgate.net However, studies have shown that the oxidative branch of the PPP is the major contributor to the ribose precursor pool. nih.gov The rate-limiting step in the formation of this compound is the ribosylation of creatinine, which is dependent on the products of the PPP. nih.govresearchgate.net

Role of Arginine and Creatine Metabolism in Precursor Availability

While creatinine is the direct precursor, its availability is intrinsically linked to the broader pathways of arginine and creatine metabolism. In healthy tissues, creatine is synthesized from the amino acids arginine and glycine (B1666218) in a two-step process. nih.govnih.gov The first step occurs in the kidneys, where L-arginine:glycine amidinotransferase (AGAT) produces guanidinoacetate. nih.gov Subsequently, guanidinoacetate N-methyltransferase (GAMT) in the liver methylates guanidinoacetate to form creatine. nih.gov

This newly synthesized creatine is then transported via the bloodstream to various tissues, where it can be taken up by cells. nih.gov Inside the cell, creatine can be phosphorylated to phosphocreatine (B42189) or undergo a spontaneous, non-enzymatic cyclization to form creatinine, which is then excreted. nih.govmdpi.com Although the cells that produce high levels of this compound import creatinine from the extracellular environment, the systemic availability of creatinine is a direct consequence of the body's creatine metabolism, which originates from arginine. nih.gov Dysregulation in these metabolic pathways, particularly in cancer cells, can lead to altered levels of creatine and creatinine, thereby influencing the pool of precursors available for this compound synthesis. nih.gov

| Precursor | Metabolic Origin | Key Findings |

| Creatinine | Direct precursor, primarily imported from the extracellular environment. | Isotopic labeling with 13C-creatinine, but not 13C-creatine or 13C-arginine, resulted in labeled this compound. nih.gov |

| Ribose Moiety | Derived from glucose metabolism via the Pentose Phosphate Pathway (PPP). | 13C-glucose labeling led to labeled this compound, while 13C-ribose and 13C-cytidine did not. nih.gov The oxidative arm of the PPP is the major contributor. nih.gov |

| Arginine | Indirectly contributes to the systemic pool of creatinine through the synthesis of creatine. | Creatine is synthesized from arginine and glycine. nih.gov Creatinine is a non-enzymatic breakdown product of creatine. nih.gov |

Proposed Enzymatic Mechanisms of this compound Formation

The synthesis of this compound from creatinine and a ribose donor is not a spontaneous reaction, pointing towards an enzyme-catalyzed process.

Hypothesized Enzyme Candidates and Reaction Mechanisms

While the exact enzyme or enzymes responsible for catalyzing the ribosylation of creatinine to form this compound have not been definitively identified and remain a subject of ongoing research, the metabolic context in which this compound is produced offers clues. researchgate.net The process involves the formation of a glycosidic bond between creatinine and a ribose moiety, likely an activated form of ribose such as phosphoribosyl pyrophosphate (PRPP), which is a product of the PPP. nih.govnih.gov

The dysregulation of the urea (B33335) cycle and nucleotide synthesis pathways is a prominent feature in cells with high levels of this compound. nih.govnih.gov This suggests that the enzyme responsible for this compound synthesis might be one that is either overexpressed or exhibits promiscuous activity in this altered metabolic state. Enzymes involved in nucleotide salvage pathways or other glycosylation reactions could be potential candidates. The reprogramming of central carbon metabolism, particularly the diversion of mitochondrial urea cycle metabolites to support nucleotide synthesis, creates a unique intracellular environment that may facilitate this atypical enzymatic reaction. nih.gov

Influence of Intracellular Electrochemical Conditions on Formation

The synthesis of this compound (CR) is an intracellular process, rather than a spontaneous chemical reaction occurring outside the cell. nih.govresearchgate.net Investigations have shown that incubating its precursors, creatinine and pentose phosphate pathway (PPP) products, in human urine did not result in CR formation, confirming that its synthesis is not an artifact of extraction but an intracellularly catalyzed process. nih.gov

While the precise mechanisms are the subject of ongoing research, evidence suggests that this compound synthesis is likely either enzymatically catalyzed or driven by unique electrochemical conditions within the intracellular environment. researchgate.net The production of CR is associated with cell proliferation, and it is theorized that the compartmentalization of the necessary metabolic precursors or specific enzymatic reactions during certain phases of the cell cycle may facilitate its formation. researchgate.net This suggests that the unique biophysical and electrochemical state of a proliferating cell provides the necessary environment for the ribosylation of creatinine. researchgate.net

Interconnections with Central Carbon Metabolism

The presence and concentration of this compound are intimately linked to the state of a cell's central metabolic pathways. nih.govresearchgate.net Its formation is not an isolated event but rather a consequence of significant metabolic reprogramming, particularly involving the urea cycle, nucleotide synthesis, and cellular respiration. nih.govnih.gov

Integration with the Mitochondrial Urea Cycle and Nucleotide Synthesis Pathways

A primary driver for the synthesis of this compound is the dysregulation of the mitochondrial urea cycle. nih.govnih.govjci.org In cells with high levels of CR (CRhi), key enzymes of the urea cycle, such as Carbamoyl Phosphate Synthetase 1 (CPS1), are often downregulated. nih.govresearchgate.net This disruption has significant downstream effects on nucleotide metabolism. nih.gov

The mitochondrial urea cycle is a critical pathway that interconnects with de novo pyrimidine synthesis through the shared intermediate, carbamoyl phosphate. When CPS1 activity is reduced, the supply of carbamoyl phosphate for pyrimidine synthesis is depleted. nih.gov This creates a nucleotide imbalance, which is a hallmark of the metabolic phenotype observed in CRhi cells and is directly associated with the promotion of creatinine ribosylation to form CR. nih.govnih.gov Therefore, CR levels can act as a surrogate indicator for the functional state of the mitochondrial urea cycle within tumors. nih.gov

| Metabolic Pathway | Key Enzyme/Process | Consequence of Dysregulation | Link to CR Formation |

| Mitochondrial Urea Cycle | Carbamoyl Phosphate Synthetase 1 (CPS1) | Downregulation of activity. nih.gov | Reduces carbamoyl phosphate availability. nih.gov |

| Pyrimidine Synthesis | De novo pathway | Depletion of pyrimidine pools. nih.gov | Creates a purine (B94841)/pyrimidine nucleotide imbalance. nih.gov |

| Creatinine Ribosylation | Intracellular Catalyzed Process | N/A | Promoted by the nucleotide imbalance. nih.gov |

Linkage to Purine/Pyrimidine Nucleotide Bias

The dysregulation of the urea cycle directly fosters a purine/pyrimidine nucleotide bias that drives CR formation. nih.gov The reduction in CPS1 activity not only limits pyrimidine synthesis but also increases the availability of aspartate for de novo purine synthesis. nih.gov This metabolic shift results in a significant enrichment of purine metabolites compared to pyrimidines in CRhi cells. nih.gov

This purine/pyrimidine imbalance is a critical factor that promotes the ribosylation of creatinine. nih.gov It is proposed that this biased nucleotide metabolism increases the availability of activated ribose substrates, such as phosphoribosyl pyrophosphate (PRPP), which are necessary for the conjugation with creatinine to form this compound. researchgate.net The enzyme PRPS1, which links the pentose phosphate pathway with de novo purine nucleotide synthesis, is notably upregulated in some CRhi tumors, directly connecting the PPP to the observed purine nucleotide bias. researchgate.net

Relationship with Oxidative Phosphorylation and Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Levels

The metabolic phenotype of CRhi cells is also characterized by a significant dysregulation of oxidative phosphorylation (OXPHOS). nih.gov High rates of activity in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation are necessary to supply and sustain the nucleotide bias observed in these cells. nih.gov

Oxidative phosphorylation plays a crucial role in regulating the levels of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for nucleotide synthesis. nih.gov Isotope tracing experiments using 13C-glucose have confirmed that CRhi cells exhibit significant enrichment of 13C into TCA cycle intermediates like malate and aspartate. nih.govjci.org This heightened metabolic flux through the TCA cycle and OXPHOS is required to generate the ATP and precursors essential for the accelerated de novo purine synthesis that underpins the formation of this compound. nih.gov

| Metabolic Process | Role in CRhi Phenotype | Connection to NAD+ |

| Oxidative Phosphorylation (OXPHOS) | Supplies energy (ATP) and precursors for nucleotide synthesis. nih.gov | Regulates cellular NAD+ levels. nih.gov |

| Tricarboxylic Acid (TCA) Cycle | Provides intermediates (e.g., aspartate) for purine synthesis. nih.gov | Central pathway dependent on NAD+. |

| Nucleotide Synthesis | Exhibits a purine bias, driving CR formation. nih.gov | Requires NAD+ as a cofactor. nih.gov |

Cellular and Subcellular Roles of Creatine Riboside

Association with Cellular Proliferation and Growth Phenotypes

The connection between creatine (B1669601) riboside and cellular growth is fundamental, as its production is intrinsically linked to the processes of cell division. nih.gov Tumors with high levels of creatine riboside (CRhi) are characterized by rapid proliferation, a hallmark of aggressive cancer phenotypes. latrobe.edu.aunih.gov This metabolic state is associated with increased expression of PCNA, a marker for cell proliferation that is crucial for DNA synthesis. nih.gov

The synthesis of this compound is not a passive or spontaneous process within cells; it necessitates active cell proliferation. nih.gov In vitro studies have demonstrated that CR production is dependent on cell division. researchgate.netnih.gov This requirement may explain why elevated levels of this compound can be detected years before a cancer diagnosis, potentially reflecting early stages of abnormal cell growth such as hyperplasia. nih.gov The metabolic rewiring that leads to CR production supports the heightened demands of rapidly dividing cells. nih.gov

The synthesis of this compound is thought to involve the compartmentalization of its metabolic precursors or the enzymatic reactions during specific phases of the cell cycle. nih.gov this compound is formed from creatinine (B1669602), a breakdown product of creatine. nih.gov The production of CR is therefore linked to dysregulated creatine metabolism within tumors. nih.gov The ribose component is supplied by the pentose (B10789219) phosphate (B84403) pathway (PPP), which is often hyperactivated in cancer cells to produce building blocks for nucleotides. nih.gov The synthesis of CR stands at a nexus of several key metabolic pathways, including the urea (B33335) cycle, the pentose phosphate pathway, and nucleotide synthesis, indicating a highly integrated regulation. nih.gov

Modulation of Cellular Metabolic Dependencies

The presence of high levels of this compound is a marker for profound shifts in the metabolic dependencies of cancer cells. latrobe.edu.aunih.gov These changes create vulnerabilities that are not present in normal cells or in tumors with low levels of CR. latrobe.edu.aujci.org

A primary consequence of the metabolic state associated with high CR levels is arginine auxotrophy, meaning the cancer cells become dependent on an external supply of the amino acid arginine for survival and growth. researchgate.netlatrobe.edu.aunih.gov This dependency reveals a significant metabolic vulnerability in CRhi tumors. latrobe.edu.aunih.gov The identification of this compound as a biomarker for this condition highlights its potential use in guiding arginine-targeted therapies for certain cancers. researchgate.netlatrobe.edu.aunih.govjci.org

High concentrations of this compound are consistently associated with the dysregulation of the mitochondrial urea cycle. researchgate.netlatrobe.edu.aunih.gov This dysfunction involves a diversion of metabolites away from the urea cycle to support other pathways, such as nucleotide synthesis. nih.govresearchgate.net The enzyme Carbamoyl Phosphate Synthetase 1 (CPS1), a key component of the mitochondrial urea cycle, is central to this metabolic shift. nih.gov In CRhi tumors, the altered activity of the urea cycle pathway is a key driver of the metabolic reprogramming that supports tumor progression. nih.gov

The dysregulation of the urea cycle in CRhi cells directly leads to an imbalance in the pools of purine (B94841) and pyrimidine nucleotides. researchgate.netlatrobe.edu.aunih.govresearchgate.net This diversion of urea cycle intermediates is used to fuel the de novo synthesis of nucleotides, which is essential for rapidly proliferating cells to replicate their DNA. nih.gov The specific nature of the imbalance can vary by cancer type; for instance, a bias toward purines has been observed in non-small cell lung cancer (NSCLC), while a bias toward pyrimidines has been seen in hepatocellular carcinoma (HCC). nih.govresearchgate.net This nucleotide imbalance, driven by metabolic rewiring, sustains the hyperproliferative phenotype of CRhi tumors. nih.gov

Research Findings Summary

| Metabolic Feature | Association with High this compound (CRhi) Levels |

| Cellular State | Supports rapid cell proliferation and aggressive tumor growth. latrobe.edu.aunih.gov |

| Arginine Metabolism | Induces arginine auxotrophy, creating a metabolic vulnerability. researchgate.netlatrobe.edu.aunih.gov |

| Mitochondrial Function | Characterized by dysregulation of the mitochondrial urea cycle. researchgate.netlatrobe.edu.aunih.gov |

| Nucleotide Metabolism | Results in a purine/pyrimidine nucleotide imbalance to support biosynthesis. latrobe.edu.aunih.govresearchgate.net |

This compound as an Indicator of Dysregulated Cellular States

This compound has emerged as a significant metabolite indicating altered cellular metabolism, particularly in the context of oncogenesis. Its presence and concentration are closely linked to profound shifts in metabolic pathways that characterize transformed cells.

Enrichment in Transformed Cells and Tissues

Research has consistently demonstrated that this compound is significantly enriched in cancerous tissues compared to healthy, non-tumorous tissues. nih.govresearchgate.net This accumulation is not a random event but a specific hallmark of cellular transformation.

Studies focusing on non-small cell lung cancer (NSCLC) have provided robust evidence for this phenomenon. Using quantitative analysis, researchers confirmed that the concentration of this compound was significantly higher in tumor tissue compared to adjacent non-tumor tissue. researchgate.net In one investigation involving 80 tumor samples and 67 non-tumor lung tissue samples, the elevation of this compound in cancerous tissue was statistically significant (P < 0.0001). researchgate.netjci.org Another study reported that this compound levels are as much as 19-fold higher in tumor tissues compared to the adjacent normal lung tissues. aacrjournals.org

To visualize this distribution, matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry has been employed on human NSCLC tissue sections. researchgate.netjci.org These imaging techniques have confirmed that this compound is markedly enriched within the tumor tissue itself, as opposed to the surrounding non-involved or even immediately adjacent tissue. nih.govresearchgate.net This enrichment is specific to the tumor microenvironment and is not found to be differentially abundant in other tissue regions characterized by inflammation, necrosis, or mucinous features. nih.govresearchgate.net

The enrichment of this compound is not limited to tissue samples but is also observed in cellular models. Higher concentrations of this compound have been detected in human NSCLC and hepatocellular carcinoma (HCC) cell lines when compared with normal, non-tumorigenic primary human bronchial epithelial cells and their immortalized counterparts. researchgate.net This indicates that the production of this compound is an intrinsic characteristic of these cancer cells. nih.govresearchgate.net Furthermore, studies have shown that the concentration of this compound within tumors correlates significantly with its levels in urine, suggesting that urinary this compound can serve as a surrogate measure for its intratumoral concentration. researchgate.netaacrjournals.org

| Tissue Type | Finding | Significance | Source |

|---|---|---|---|

| Tumor Tissue (NSCLC) | Significantly elevated concentration compared to non-tumor tissue. | P < 0.0001 | researchgate.netjci.org |

| Tumor Tissue (NSCLC) | Reported to be 19-fold higher than adjacent normal tissue. | P < 0.00001 | aacrjournals.org |

| Adjacent Non-Tumor Tissue | Significantly lower concentration compared to tumor tissue. | - | researchgate.net |

| Inflamed/Necrotic Tissue | No differential abundance of this compound observed. | - | nih.govresearchgate.net |

Correlation with Creatine Metabolic Dysregulation in Cellular Models

The accumulation of this compound in tumors is believed to be a direct consequence of dysregulated creatine metabolism. nih.gov In healthy physiological states, creatine is synthesized from the amino acids arginine and glycine (B1666218) through a two-step process involving the enzymes L-arginine:glycine amidinotransferase (AGAT) and guanidinoacetate N-methyltransferase (GAMT). nih.gov Tissues with high energy demands, like lung epithelia, typically lack these enzymes and instead import creatine from circulation via the SLC6A8 transporter. nih.gov

In tumor tissues, a significant positive correlation has been observed between the levels of this compound and the levels of both creatine and its breakdown product, creatinine. nih.govresearchgate.net This relationship strongly suggests that the abundance of this compound reflects a fundamental dysregulation in the way cancer cells process creatine. nih.govresearchgate.net Although this compound levels are elevated, it constitutes a relatively small fraction of the total creatine metabolite pool in tumors; the concentrations of creatine and creatinine exceed that of this compound by approximately 30-fold and 5-fold, respectively. nih.govresearchgate.net

Further investigation into the metabolic landscape of these cells has revealed that high levels of this compound are associated with a dysregulation of the mitochondrial urea cycle and an imbalance in nucleotide synthesis. nih.govnih.govjci.orglatrobe.edu.au This metabolic reprogramming supports the rapid proliferation of cancer cells and contributes to aggressive tumor growth. nih.govnih.govjci.org Specifically, the urea cycle enzyme carbamoyl phosphate synthetase 1 (CPS1) has been identified as central to this metabolic diversion in tumors with high this compound levels. nih.gov

Differential Abundance Across Various Cellular Models and Tissue Types

The phenomenon of elevated this compound is not confined to a single type of cancer. While extensively studied in non-small cell lung cancer, it has also been identified as a key metabolite in liver cancer. nih.govnih.govjci.org This suggests a more broadly applicable role for this compound as a biomarker of a specific metabolic phenotype present in diverse cancer types. nih.gov

Comparative studies across different cellular models have highlighted this differential abundance. As noted, both NSCLC and hepatocellular carcinoma (HCC) cell lines exhibit higher intracellular concentrations of this compound than their non-cancerous counterparts, such as primary and immortalized normal human bronchial epithelial cells. researchgate.net This distinction allows for the stratification of cell lines into "CR-high" and "CR-low" categories based on their median intracellular this compound concentration, which facilitates further research into the specific metabolic characteristics associated with high levels of this compound. nih.gov

| Cell/Tissue Type | Relative this compound Abundance | Source |

|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) Tissue | High | nih.govresearchgate.netjci.org |

| Liver Cancer Tissue | High | nih.govnih.govjci.org |

| Adjacent Non-Tumor Lung Tissue | Low | nih.govresearchgate.netjci.org |

| NSCLC Cell Lines | High | researchgate.net |

| Hepatocellular Carcinoma (HCC) Cell Lines | High | researchgate.net |

| Normal Human Bronchial Epithelial (NHBE) Cells | Low / Undetectable | researchgate.net |

| Immortalized NHBE Cells | Low / Undetectable | researchgate.net |

Synthetic Chemistry and Analytical Methodologies for Creatine Riboside Research

Advanced Synthetic Routes for Creatine (B1669601) Riboside and Derivatives

The generation of creatine riboside and its isotopically labeled analogues for research purposes is a critical first step in its analysis. While creatine itself is naturally synthesized from amino acids, this compound is a tumor-derived metabolite formed from creatinine (B1669602) and ribose products derived from glucose metabolism. nih.govresearchgate.net Laboratory synthesis allows for the production of the necessary reference standards to quantify this metabolite accurately. nih.govjci.org

The laboratory synthesis of this compound for use as a research and analytical standard is a specialized process. Due to the inherent reactivity of the creatine molecule, which can easily cyclize to form creatinine, synthetic strategies often involve the use of protected intermediates. nih.gov A common approach involves using a protected creatine molecule, such as (Boc)2-creatine, where the guanidino group is temporarily protected. nih.gov This protection enhances the molecule's solubility in organic solvents and prevents intramolecular cyclization, allowing for selective conjugation at the carboxylic group. nih.gov After the desired modification, the protecting groups on the guanidine group are removed to yield the final creatine derivative. nih.gov

The general steps for synthesizing creatine or its derivatives, which can be adapted for this compound, include:

Reaction: The synthesis often starts by combining precursor molecules like sarcosine (N-methylglycine) and cyanamide in a controlled reaction environment. swasthum.comed.gov

Purification: The crude product from the initial reaction contains byproducts and unreacted materials. swasthum.com Purification is essential to isolate the pure compound. This is typically achieved through techniques such as filtration, washing with purified water, and recrystallization. swasthum.comgoogle.com

Drying: The final purified, moist product is dried using standard laboratory equipment like convection or contact driers to yield the stable, crystalline standard. google.com

For this compound specifically, its synthesis has been performed on a custom basis for research institutions like the National Cancer Institute (NCI) to serve as a high-purity (≥99.0%) analytical standard for quantitative studies. nih.govresearchgate.net

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. nih.gov For this compound, stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are incorporated into the molecular structure. nih.govf1000research.com These labeled molecules are chemically identical to their unlabeled counterparts but have a higher mass, allowing them to be distinguished and tracked by mass spectrometry. youtube.com

A key application is the synthesis of isotopically labeled internal standards for quantitative mass spectrometry. For instance, this compound-¹³C,¹⁵N₂ (CR-¹³C,¹⁵N₂) has been synthesized and used as an internal standard for the precise quantification of unlabeled this compound in biological samples like urine and serum. nih.govlatrobe.edu.au This standard helps to correct for variations in sample preparation and instrument response, ensuring high accuracy and reproducibility. nih.gov

Metabolic tracing studies have utilized labeled precursors to understand the biosynthesis of this compound. Key findings from these studies include:

Creatinine as a Precursor: By supplying cells with ¹³C-labeled creatine or ¹³C-labeled creatinine, researchers determined that creatinine, not creatine, is the direct precursor for the creatine moiety of this compound. nih.gov

Glucose Metabolism as Ribose Source: Tracing studies using ¹³C-glucose, ¹³C-ribose, and ¹³C-cytidine revealed that the ribose component of this compound is derived from glucose metabolism through the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govresearchgate.net

These isotopic labeling strategies are fundamental to elucidating the biochemical pathways leading to this compound formation and understanding its role in disease. nih.govembopress.org

Chromatographic Separation Techniques

Due to the complexity of biological matrices, effective separation of this compound from other metabolites is crucial for its accurate analysis. Various liquid chromatography techniques are employed for this purpose.

Ultra-Performance Liquid Chromatography (UPLC) is a widely used technique for the analysis of this compound, offering high resolution, sensitivity, and speed. researchgate.net UPLC systems, such as the Waters Acquity UPLC, are frequently coupled with tandem mass spectrometry (MS/MS) for highly specific and sensitive quantification. nih.govnih.gov This UPLC-MS/MS approach allows for the simultaneous measurement of this compound, its precursor creatinine, and related compounds like creatine and creatinine riboside. nih.govlatrobe.edu.au

A validated UPLC-MS/MS method for quantifying these metabolites uses electrospray ionization (ESI) in positive mode and monitors specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM). nih.govresearchgate.net This ensures that the instrument is detecting only the specific molecules of interest, enhancing the accuracy of the results. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| This compound (CR) | 264.1 | 132.1 |

| Creatinine riboside (CNR) | 246.1 | 113.9 |

| Creatine | 132.0 | 72.0 |

| Creatinine | 114.0 | 85.8 |

| This compound-¹³C,¹⁵N₂ (Internal Standard) | 267.1 | 134.9 |

Reverse-Phase Liquid Chromatography (RPLC) is a powerful and common chromatographic technique, but it can be challenging for the retention of very polar molecules like this compound. uab.educhromatographytoday.com RPLC typically uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase. chromatographyonline.com While RPLC is excellent for separating nonpolar and moderately polar compounds, highly polar analytes may have insufficient retention, eluting very quickly from the column with poor separation. uab.edu

Despite this, methods using RPLC have been developed for creatine and creatinine. sielc.comresearchgate.net These methods often require specific mobile phase additives, such as trifluoroacetic acid (TFA), to act as an ion-pairing agent to improve retention and peak shape. sielc.com For this compound, which is more polar than creatine, RPLC is generally less suitable than other techniques specifically designed for polar compounds. uab.edu

Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separating highly polar metabolites like this compound. nih.govnih.govnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile. researchgate.net This combination allows for the effective retention and separation of polar compounds that are poorly retained in reverse-phase systems. uab.edunih.gov

For the analysis of this compound, a HILIC-based UPLC-MS/MS method has been successfully developed and validated. nih.govlatrobe.edu.au This method provides the necessary chromatographic retention and separation from other polar urinary and serum metabolites. nih.gov

| Parameter | Specification |

|---|---|

| Column | Acquity UPLC® BEH Amide (1.7 µm, 2.1 × 50 mm) |

| Mobile Phase A | 10 mM ammonium acetate in 90% acetonitrile (pH 9.0) |

| Mobile Phase B | 10 mM ammonium acetate in 10% acetonitrile (pH 9.0) |

| Flow Rate | 0.400 mL/min |

| Run Time | 11.0 min |

| Detection | Tandem Mass Spectrometry (ESI+) |

This HILIC approach has proven to be robust, sensitive, and reproducible for the targeted analysis of this compound in metabolomics studies, establishing it as the standard for its quantification in complex biological samples. nih.govresearchgate.net

Mass Spectrometric Detection and Quantification

Mass spectrometry stands as a cornerstone for the detection and quantification of this compound in complex biological samples. Its high sensitivity and specificity allow for precise measurement, which is crucial for understanding the compound's role in various physiological and pathological states, particularly in cancer metabolism nih.govresearchgate.netnih.govnih.gov.

Electrospray ionization coupled with tandem mass spectrometry (ESI-MS/MS) is a primary technique for the sensitive and specific quantification of this compound. nih.govresearchgate.netnih.gov This method typically involves liquid chromatography for separation followed by mass spectrometric analysis.

For this compound, analysis is generally performed in positive ionization mode. nih.govnih.gov The precursor ion, representing the protonated molecule [M+H]⁺, is selected in the first quadrupole (Q1). In the case of this compound, this corresponds to a mass-to-charge ratio (m/z) of 264.1. nih.govresearchgate.netnih.gov This precursor ion is then subjected to collision-induced dissociation, and a specific, stable product ion is monitored in the third quadrupole (Q3) for quantification. The most abundant product ion for this compound is observed at m/z 132.1, which results from the loss of the ribose moiety and represents the remaining creatine fragment ion. nih.gov

A stable isotope-labeled internal standard, such as this compound-¹³C,¹⁵N₂, is often utilized to ensure precise and accurate quantification by accounting for variations in sample preparation and instrument response. nih.govresearchgate.netnih.gov The specific reaction monitored, known as a Multiple Reaction Monitoring (MRM) transition, provides high selectivity for this compound even in complex matrices like urine or serum. nih.govnih.gov

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | MRM Transition |

| This compound (CR) | Positive ESI | 264.1 | 132.1 | 264.1 > 132.1 |

| Creatinine riboside (CNR) | Positive ESI | 246.1 | 113.9 | 246.1 > 113.9 |

| Creatine | Positive ESI | 132.0 | 72.0 | 132.0 > 72.0 |

| Creatinine | Positive ESI | 114.0 | 85.8 | 114.0 > 85.8 |

| This compound-¹³C,¹⁵N₂ (ISTD) | Positive ESI | 267.1 | 134.9 | 267.1 > 134.9 |

This table summarizes the optimized MS/MS parameters for the simultaneous detection of this compound and related metabolites as identified in research studies. nih.govnih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (IMS) is a powerful, label-free technique used to visualize the spatial distribution of molecules directly in tissue sections. nih.govnih.gov This methodology has been applied to confirm that this compound is significantly enriched within tumor tissue compared to adjacent non-tumor tissue. researchgate.net In studies of non-small cell lung cancer (NSCLC), MALDI imaging MS spatially mapped this compound levels across tumor and matched non-tumor tissue sections, providing visual confirmation of its localization within the cancerous regions. researchgate.netnih.gov This technique is critical for linking the presence of the metabolite to specific histological features and understanding its microenvironment within the tissue. researchgate.net The resulting ion images, which are pseudocolored to indicate signal abundance, correlate well with quantitative data obtained from LC-MS/MS assays, further validating that urinary levels of this compound can serve as a surrogate measure of its intratumoral concentration. researchgate.net

Targeted metabolomics focuses on the measurement of a defined group of metabolites, offering high sensitivity and quantitative accuracy. mayo.edu The analysis of this compound is often part of a targeted panel that includes its metabolic precursors and related compounds, such as creatine, creatinine, and creatinine riboside. nih.govresearchgate.netnih.gov This approach is essential for studying specific metabolic pathways. For instance, a targeted UPLC-ESI-MS/MS method was developed for the simultaneous quantification of these four metabolites in urine and serum samples. nih.govresearchgate.net By using a stable isotope-labeled internal standard for this compound, this targeted assay provides the precision needed to identify it as a urinary metabolite associated with risk and prognosis in lung and liver cancer. researchgate.netnih.gov Such targeted approaches are crucial for validating potential biomarkers discovered through untargeted global metabolomics analyses. nih.gov

The development of a robust analytical method for this compound requires rigorous validation to ensure its accuracy, precision, and reliability. Validation is performed according to established regulatory guidelines. researchgate.netnih.gov Key parameters include linearity, sensitivity (limits of detection and quantification), precision (reproducibility), and accuracy.

A validated UPLC-MS/MS method for this compound demonstrated excellent performance across these parameters. nih.govresearchgate.net The method showed linearity over a wide concentration range of 4.50 to 10,000 nM, with a coefficient of determination (r²) consistently exceeding 0.99. nih.gov The assay is highly sensitive, with a limit of quantification (LLOQ) reported at 0.50 nM. nih.gov Precision, measured as the percent coefficient of variation (%CV), was low for both retention time (0.6–0.8%) and instrument response (1.45–4.41%). nih.gov Further studies reported excellent within-run and between-run precision, with %CV values well within acceptable limits for low, medium, and high concentration quality control samples. researchgate.net

| Validation Parameter | Finding | Source |

| Linearity Range | 4.50–10,000 nM | nih.govnih.gov |

| Correlation Coefficient (r²) | ≥ 0.9936–0.9991 | nih.gov |

| Limit of Quantification (LLOQ) | 0.50 nM | nih.gov |

| Precision (%CV) - Retention Time | 0.6–0.8 % | nih.gov |

| Precision (%CV) - Response | 1.45–4.41 % | nih.gov |

| Accuracy (Bias) | -0.78% to -1.94% for certified reference material | researchgate.net |

| Carryover | Negligible (0.02–0.19 % of LLOQ area) | nih.gov |

This table presents key validation parameters for a UPLC-MS/MS method developed for the quantitative analysis of this compound. nih.govresearchgate.netnih.gov

Sample Preparation for Diverse Biological Matrices

Proper sample preparation is critical for the accurate measurement of intracellular metabolites like this compound from cell cultures. The goal is to efficiently extract the target analyte while minimizing degradation and matrix effects.

A common protocol for metabolomics analysis of cultured cells involves the following steps nih.gov:

Harvesting: Culture media and cells are harvested separately. The cells are collected in an ice-cold extraction buffer to quench metabolic activity instantly. A typical buffer consists of a mixture of acetonitrile, water, and methanol, for example, in a 65:30:5 volume ratio. nih.gov

Cell Lysis: To ensure the complete release of intracellular metabolites, samples undergo sonication followed by a freeze-thaw cycle in liquid nitrogen. nih.gov

Protein Precipitation and Filtration: Samples are centrifuged to pellet cell debris and precipitated proteins. The resulting supernatant, which contains the metabolites, is then filtered, often using a protein precipitation plate, to remove any remaining particulate matter before analysis by LC-MS/MS. nih.gov

This type of protocol has been successfully used in studies tracing the metabolic synthesis of this compound by supplying cell cultures with stable isotope-labeled precursors, such as ¹³C-creatinine, to track the label's incorporation into the intracellular this compound pool. nih.gov

Strategies for Tissue Extraction

The analysis of this compound in tissue samples is crucial for understanding its role in cellular metabolism, particularly in cancer research where its levels are often elevated in tumor tissues compared to adjacent non-tumor tissues mdpi.comnih.govnih.govresearchgate.netresearchgate.netnih.gov. The extraction of this polar metabolite from complex tissue matrices requires specific methodologies to ensure efficient recovery and accurate quantification, typically by liquid chromatography–tandem mass spectrometry (LC-MS/MS) nih.govresearchgate.net.

Research indicates that this compound is significantly enriched in tumor tissues, such as non-small cell lung cancer (NSCLC) and adrenal neoplasms, when compared with corresponding non-malignant tissue nih.govnih.govnih.govaacrjournals.orgresearchgate.net. This differential concentration highlights the compound's direct association with tumor metabolism mdpi.comnih.govaacrjournals.org. To quantify these differences, a precise and validated analytical assay is necessary nih.govresearchgate.net.

The general workflow for tissue extraction for metabolomics studies, which would be applicable to this compound, involves several key steps. Initially, tissue samples are collected and immediately frozen, often in liquid nitrogen, to quench metabolic activity. The frozen tissue is then homogenized or pulverized to break down the cellular structure and allow for solvent penetration. Extraction is typically performed using cold solvents to minimize enzymatic degradation.

A common approach for extracting polar metabolites like this compound from cells and tissues involves using a solvent mixture capable of precipitating proteins while solubilizing the metabolites of interest. For instance, an ice-cold extraction buffer of acetonitrile, water, and methanol in a ratio of 65:30:5 (v/v/v) has been used for harvesting this compound from cell cultures nih.gov. Following homogenization in the extraction solvent, samples are centrifuged to pellet cellular debris and precipitated proteins. The resulting supernatant, containing the extracted metabolites, is then collected for analysis. Further visualization of this compound distribution within tissue sections can be achieved using techniques like matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry nih.govresearchgate.net.

Table 1: Overview of Tissue Extraction Strategies for this compound Analysis

| Step | Description | Common Reagents/Techniques | Purpose | Source |

|---|---|---|---|---|

| 1. Sample Collection | Excision of tumor and adjacent non-tumor tissue. | Surgical resection | Obtain paired samples for comparative analysis. | nih.govnih.govresearchgate.net |

| 2. Quenching | Immediate freezing of tissue to halt metabolic processes. | Liquid nitrogen | Preserve the metabolic profile at the time of collection. | General Metabolomics Practice |

| 3. Homogenization | Mechanical disruption of tissue to release intracellular contents. | Cryogenic grinding, bead beating, sonication | Increase surface area for efficient solvent extraction. | General Metabolomics Practice |

| 4. Solvent Extraction | Solubilization of metabolites and precipitation of proteins. | Ice-cold acetonitrile/water/methanol mixtures (e.g., 65:30:5, v/v/v) | Isolate low-molecular-weight metabolites from proteins and lipids. | nih.gov |

| 5. Purification | Removal of precipitated proteins and cellular debris. | Centrifugation at high speed and low temperature (e.g., 14,000 x g at 4°C) | Clarify the extract for subsequent analytical analysis. | aacrjournals.org |

| 6. Analysis | Quantification and spatial localization of this compound. | LC-MS/MS, MALDI Imaging MS | Determine the concentration and distribution of the target analyte. | nih.govresearchgate.netresearchgate.net |

Preparation from Biofluids (e.g., Plasma, Urine) for Academic Research

The non-invasive nature of biofluid collection, particularly urine, makes it an ideal matrix for biomarker discovery and clinical research involving this compound mdpi.comnih.gov. Preparation of these samples is a critical step to remove interfering substances and ensure the sensitivity and reproducibility of analytical methods like UPLC-ESI-MS/MS nih.govnih.gov.

Urine Sample Preparation For the analysis of this compound in urine, a common strategy is a "dilute-and-shoot" approach, often involving protein precipitation and the use of an internal standard. A monophasic extraction using a mixture of acetonitrile, methanol, and water (e.g., 70:2.5:27.5 v/v/v) has been successfully employed nih.gov. Another described method involves diluting urine with an equal volume of 50% aqueous acetonitrile aacrjournals.org. To ensure accurate quantification and control for variations in sample processing and instrument response, a stable isotope-labeled internal standard, such as this compound-¹³C,¹⁵N₂ (CR-¹³C,¹⁵N₂), is typically added to the sample prior to processing nih.govnih.govaacrjournals.org. After the addition of the extraction solvent and internal standard, the sample is vortexed and then centrifuged at high speed to pellet any precipitated proteins aacrjournals.orgaacrjournals.org. The resulting supernatant is then carefully collected for direct injection into the LC-MS/MS system nih.gov. The use of Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for analysis due to the high polarity of this compound, which improves retention and separation aacrjournals.orgnih.govnih.gov.

Plasma/Serum Sample Preparation The preparation of plasma or serum for this compound analysis also focuses on the efficient removal of abundant proteins. A common technique is protein precipitation using a high concentration of organic solvent. One method involves adding plasma to an 80% methanol-in-water solution that contains the labeled internal standard researchgate.net. Another approach for serum uses a monophasic extraction mixture similar to that used for urine nih.gov. After the addition of the solvent, the mixture is vortexed and filtered or centrifuged to remove the precipitated proteins researchgate.net. The clear supernatant containing this compound is then collected and often dried under a vacuum before being reconstituted in a suitable solvent for LC-MS/MS analysis researchgate.net.

Table 2: Methodologies for Biofluid Preparation in this compound Research

| Biofluid | Preparation Strategy | Key Reagents & Steps | Analytical Technique | Purpose | Source |

|---|

| Urine | Monophasic Extraction / Protein Precipitation | 1. Add stable isotope-labeled internal standard (CR-¹³C,¹⁵N₂). 2. Dilute with Acetonitrile:Methanol:Water (e.g., 70:2.5:27.5 v/v/v or 65:30:5 v/v/v). 3. Vortex to mix. 4. Centrifuge at high speed (e.g., 15,000 x g). 5. Collect supernatant for analysis. | UPLC-ESI-MS/MS (HILIC) | To remove proteins, minimize matrix effects, and enable accurate quantification of a highly polar analyte. | nih.govaacrjournals.org | | Urine | Protein Precipitation | 1. Add internal standards. 2. Dilute with an equal volume of 50% aqueous acetonitrile. 3. Centrifuge at high speed (e.g., 14,000 x g at 4°C). 4. Collect supernatant for analysis. | UPLC-MS/MS (HILIC) | To precipitate proteins and prepare the sample for chromatographic separation. | aacrjournals.org | | Plasma | Protein Precipitation | 1. Add plasma to 80% methanol in water containing a labeled internal standard. 2. Filter to remove precipitated proteins. 3. Collect filtrate for analysis. | LC-MS/MS | To efficiently remove abundant plasma proteins that can interfere with analysis. | researchgate.net | | Serum | Monophasic Extraction | 1. Use a heavy labeled this compound analog as an internal standard. 2. Employ an extraction mixture (details not specified but similar to urine methods). 3. Centrifuge and collect supernatant. | UPLC-ESI-MS/MS | To minimize matrix effects and accurately quantify this compound. | nih.gov |

Comparative Biochemical and Structural Studies of Creatine Riboside

Structural Distinctions from Other Ribosides

Creatine (B1669601) riboside is an N-glycosyl compound, a classification that describes a molecule where a sugar, in this case, ribose, is bonded to a nitrogen-containing compound. nih.gov Its fundamental structure consists of a ribose molecule attached to the guanidinium (B1211019) group of a creatine moiety. nih.gov The precise chemical name is N-(N-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)carbamimidoyl)-N-methylglycine. nih.govmedkoo.com This structure sets it apart from other biologically significant ribosides.

Nicotinamide (B372718) riboside (NR) is a form of vitamin B3 and a well-established precursor to nicotinamide adenine (B156593) dinucleotide (NAD+). uzh.ch Structurally, NR is composed of a nicotinamide ring—a derivative of pyridine (B92270)—linked to a ribose sugar. uzh.chresearchgate.net This differs fundamentally from creatine riboside. The core distinction lies in the non-sugar moiety: NR features a pyridine-based ring, whereas this compound is characterized by an open-chain guanidino group derived from creatine. medkoo.comuzh.ch

Interactive Data Table: Structural Comparison of this compound and Nicotinamide Riboside (NR)

| Feature | This compound | Nicotinamide Riboside (NR) |

| Core Moiety | Creatine (via creatinine (B1669602) precursor) | Nicotinamide (a pyridine derivative) |

| Key Functional Group | Carbamimidoyl (Guanidino) group | Pyridinium ring |

| Chemical Formula | C9H17N3O6 | C11H15N2O5+ |

| Classification | N-glycosyl compound, amino acid derivative | Pyridine nucleoside |

AICAR, or 5-Aminoimidazole-4-carboxamide riboside, is an intermediate in the metabolic pathway for generating inosine (B1671953) monophosphate. wikipedia.org Its structure consists of a five-membered imidazole (B134444) ring attached to ribose. wikipedia.org This composition is distinct from this compound, which lacks a heterocyclic aromatic ring system and instead possesses the aliphatic, nitrogen-rich carbamimidoyl group. medkoo.comwikipedia.org While both are ribosides, the chemical properties and biological roles stemming from their different nitrogenous bases are vastly different. AICAR functions as an analog of adenosine (B11128) monophosphate (AMP), a role for which this compound's structure is not suited. wikipedia.org

Interactive Data Table: Structural Comparison of this compound and AICAR

| Feature | This compound | AICAR |

| Core Moiety | Creatine (via creatinine precursor) | 5-Aminoimidazole-4-carboxamide |

| Ring System | None (aliphatic chain) | Imidazole ring |

| Key Functional Group | Carbamimidoyl (Guanidino) group | Carboxamide and amino groups on an imidazole ring |

| Chemical Formula | C9H17N3O6 | C9H14N4O5 |

| Metabolic Role | Biomarker of dysregulated creatine metabolism | Intermediate in purine (B94841) nucleotide synthesis |

The most defining chemical feature of this compound is its carbamimidoyl group, also known as a guanidino group. medkoo.com This functional group, inherited from its metabolic precursors creatine and creatinine, consists of a carbon atom bonded to three nitrogen atoms. nih.gov It is this group that is linked to the ribose sugar. The presence of this highly basic, nitrogen-rich group is central to the chemical identity of this compound and distinguishes it sharply from other ribosides like NR and AICAR, which are based on pyridine and imidazole rings, respectively. medkoo.comuzh.chwikipedia.org

Functional Analogies and Divergences with Related Compounds

Creatine is a central molecule in cellular energy homeostasis, primarily synthesized in the liver and kidneys. reactome.orgnih.gov It is taken up by high-energy demand tissues, such as muscle and brain, where it is phosphorylated by creatine kinase to form phosphocreatine (B42189), a rapidly accessible energy reserve. nih.govphysiology.org Over time, both creatine and phosphocreatine undergo a spontaneous, non-enzymatic cyclization to form the waste product creatinine, which is then excreted in the urine. reactome.orgphysiology.org

This compound emerges as a derivative of this core metabolic network. Research has demonstrated that creatinine, not creatine, is the direct precursor for the formation of this compound. nih.gov The synthesis involves the ribosylation of creatinine. nih.gov Although creatinine is the direct precursor, tissue levels of this compound have been found to positively correlate with the concentrations of both creatine and creatinine. nih.govsemanticscholar.org This suggests that elevated this compound levels are indicative of dysregulated creatine metabolism, representing a diversion of the metabolic end-product creatinine into a new molecular form. nih.govresearchgate.net

AMP-activated protein kinase (AMPK) acts as a master sensor of cellular energy status, activated by rising AMP:ATP ratios. nih.gov Here, a significant functional divergence is observed between this compound and AICAR. AICAR, upon being phosphorylated in the cell, mimics AMP and directly activates the AMPK pathway. wikipedia.orgmdpi.com There is no evidence to suggest that this compound functions in a similar manner. Its structural dissimilarity to AMP makes it an unlikely candidate for direct AMPK activation.

Exploration of Structural Analogs and Their Biochemical Relevance

The study of this compound and its structural analogs is crucial for understanding its metabolic origins, its role as a biomarker, and for developing precise analytical methods for its detection. Key analogs include its direct metabolic precursors, its cyclized form, and synthetic isotopically labeled versions used for quantitative analysis.

Metabolic Precursors: Creatine and Creatinine

This compound is structurally a ribosylated form of creatine. nih.gov Creatine is an amino acid derivative that undergoes non-enzymatic cyclization to form creatinine. nih.govmdpi.com Research has shown that tissue levels of this compound positively correlate with the levels of both creatine and creatinine in non-small cell lung cancer (NSCLC) tissues, suggesting that elevated this compound is a marker of dysregulated creatine metabolism within tumors. nih.gov

Initial hypotheses considered both creatine and creatinine as potential precursors to this compound. nih.gov However, metabolic tracing studies using heavy carbon isotopes (¹³C) have definitively identified creatinine as the direct precursor. nih.govjci.org Experiments in cell cultures demonstrated that while cells were supplied with both ¹³C-creatine and ¹³C-creatinine, only ¹³C-creatinine led to the enrichment of the heavy carbon label in the intracellular pool of this compound. nih.gov This indicates that the formation of this compound occurs through the ribosylation of creatinine, not creatine. nih.gov

Creatinine Riboside: The Cyclized Analog

Creatinine riboside (CNR) is the cyclized form of this compound and is considered a low-abundance analog. nih.govnih.gov Due to their structural similarity and co-occurrence in biological fluids, analytical methods have been specifically developed to detect and quantify both this compound and creatinine riboside simultaneously. nih.govnih.gov While this compound has been identified as a significant biomarker for certain cancers, creatinine riboside is often monitored alongside it in metabolomic studies. nih.gov However, one study noted no significant association between intracellular this compound levels and the concentration of creatinine riboside. nih.gov

Isotopically Labeled Analogs for Quantitative Analysis

The precise quantification of metabolites like this compound in complex biological samples (e.g., urine, serum, tissue) requires stable, reliable internal standards. nih.gov To this end, a heavy isotopically labeled analog, This compound-¹³C,¹⁵N₂ , has been synthesized. nih.govnih.gov

This synthetic analog serves as an ideal internal standard in sensitive analytical techniques like ultra-pressure liquid chromatography-tandem mass spectrometry (UPLC-ESI-MS/MS). nih.gov By using this compound-¹³C,¹⁵N₂, researchers can more accurately control for variations in ionization efficiency and minimize matrix effects during analysis, leading to highly precise and reproducible quantification of endogenous this compound. nih.gov The development of this standard was a critical step, as the lack of such a tool previously hindered the exact measurement of this compound concentrations in different biological samples. nih.govresearchgate.net

The table below summarizes the key structural analogs of this compound and their primary biochemical relevance.

Interactive Data Table: Structural Analogs of this compound

| Analog | Structure/Type | Primary Biochemical Relevance | Key Research Findings |

|---|---|---|---|

| Creatinine | Metabolic Precursor | The direct precursor molecule that is ribosylated to form this compound. nih.govjci.org | Isotope tracing studies confirm creatinine, not creatine, is the substrate for ribosylation. nih.gov |

| Creatine | Metabolic Precursor | The ultimate precursor in the metabolic pathway leading to creatinine. nih.gov | Tissue levels of this compound correlate with creatine levels, indicating metabolic dysregulation. nih.gov |

| Creatinine Riboside (CNR) | Cyclized Analog | A related urinary metabolite often measured alongside this compound. nih.gov | Can be detected simultaneously with this compound using specialized analytical methods. nih.govnih.gov |

| This compound-¹³C,¹⁵N₂ | Synthetic Isotopic Analog | Used as an internal standard for precise quantification in analytical assays (e.g., UPLC-MS/MS). nih.govnih.gov | Enables accurate measurement by correcting for analytical variability and matrix effects. nih.gov |

Future Directions in Creatine Riboside Research

Definitive Elucidation of Creatinine (B1669602) Ribosylation Enzyme(s)

A critical area for future research involves definitively identifying the enzyme or enzymes responsible for the ribosylation of creatinine to form creatine (B1669601) riboside. Current understanding suggests that creatine riboside is formed from creatinine, with the ribosylation step being rate-limiting and potentially utilizing ribose products derived from the pentose (B10789219) phosphate (B84403) pathway (PPP). researchgate.netnih.gov While studies have indicated an association between high this compound levels and enrichment of the PPP and certain enzymes like those in the UGT family, RPE, and XYLB, the specific enzyme directly catalyzing the ribosylation of creatinine remains to be definitively elucidated. researchgate.netnih.gov Future research should focus on targeted biochemical studies, potentially employing enzyme purification, activity assays, and genetic approaches such as CRISPR/Cas9-mediated knockdown of candidate genes, to pinpoint the specific enzyme(s) involved in this conversion. Understanding the enzymatic basis of this compound formation is crucial for comprehending its biosynthesis and potential regulation.

Comprehensive Mapping of this compound's Metabolic Fate

The metabolic fate of this compound after its formation is another area requiring comprehensive investigation. While it is known that creatine is synthesized from arginine and glycine (B1666218) and can be spontaneously cyclized to creatinine, the downstream metabolism of this compound is less clear. nih.govwikipedia.orgresearchgate.net Research is needed to map how this compound is further metabolized, whether it is broken down, converted to other compounds, or excreted. Studies utilizing isotopic tracers, such as 13C-labeled this compound, in cell lines or animal models could provide valuable insights into its metabolic pathways and turnover rates. Identifying the enzymes and transporters involved in its uptake, metabolism, and efflux would contribute to a complete understanding of its role in cellular and systemic metabolism.

Investigation of this compound's Physiological Roles in Non-Pathological States

Although this compound has been primarily studied in the context of cancer, its potential physiological roles in non-pathological states warrant investigation. The presence of this compound in biological samples, even in controls in some studies, suggests it may have a function beyond disease. aacrjournals.org Research could explore whether this compound plays a role in normal cellular processes, energy homeostasis, or signaling pathways. Studies in healthy animal models and investigations in non-diseased human tissues and biofluids could help determine baseline levels and potential physiological fluctuations of this compound. Understanding its normal function, if any, is essential for interpreting its altered levels in disease.

Development of Advanced Methodologies for Spatiotemporal Metabolomics of Ribosides

Advancements in metabolomics methodologies are crucial for the detailed study of this compound and other ribosides. Current metabolomics approaches often lack spatial resolution, losing information about the distribution of metabolites within tissues and cells. nih.gov Developing and applying advanced techniques for spatiotemporal metabolomics, such as imaging mass spectrometry (MSI) techniques like MALDI-MSI and DESI-MSI, could enable the visualization of this compound distribution in biological samples with high spatial resolution. nih.govacs.org Furthermore, incorporating temporal resolution into these methods would allow for the study of this compound dynamics over time. These advanced methodologies would provide a deeper understanding of where and when this compound is present and metabolized, offering crucial context for its biological roles.

Integration of Multi-Omics Data for Deeper Mechanistic Insights

Integrating multi-omics data is a powerful approach to gain deeper mechanistic insights into this compound. Studies have already demonstrated the value of combining metabolomics with transcriptomics and other omics data to reveal associations between this compound levels and dysregulated pathways, such as the mitochondrial urea (B33335) cycle and nucleotide metabolism, in cancer. researchgate.netjci.orgnih.gov Future research should continue to integrate various omics datasets, including proteomics and lipidomics, to build a more complete picture of the molecular networks associated with this compound. This integrated approach can help identify regulatory pathways, upstream and downstream effectors, and the broader biological context of this compound metabolism and function.

Q & A

What analytical methodologies are most robust for quantifying creatine riboside in biological samples, and how do they address sensitivity challenges in different biofluids?

Answer:

High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) and liquid chromatography-mass spectrometry (LC-MS) are widely used. LC-MS offers superior sensitivity for low-abundance metabolites in plasma/serum, where this compound levels are ~10-fold lower than in urine . For reproducibility, protocols must include:

- Internal standardization : Synthetic this compound as a reference .

- Sample normalization : Creatinine adjustment to account for urine concentration variability .

- Validation : Intraclass correlation coefficients (ICCs >0.8) ensure reliability across batches .

Key Data:

How can researchers design experiments to validate this compound as a prognostic biomarker while addressing confounding variables like smoking or comorbidities?

Answer:

- Cohort stratification : Separate analysis by smoking status, disease stage, and treatment history to isolate biomarker specificity .

- Multivariate modeling : Adjust for covariates (e.g., age, sex) using Cox regression to confirm this compound’s independent prognostic value (HR = 1.71 for stage I–II lung cancer) .

- Longitudinal sampling : Track this compound kinetics pre/post-treatment to distinguish tumor-derived signals (e.g., levels decrease post-radiotherapy in cervical cancer) .

Contradictions to Address:

- Plasma vs. urine levels: Plasma this compound correlates with tumor volume in cervical cancer but is less sensitive than urine in lung cancer .

- Recommendation : Use multi-matrix profiling (urine + plasma) to capture systemic vs. localized disease .

What experimental approaches resolve discrepancies in this compound’s diagnostic performance across cancer types (e.g., lung vs. cervical)?

Answer:

- Tissue-specific metabolic profiling : Compare intratumoral this compound levels across cancers (e.g., lung tumors show higher enrichment than cervical) .

- Pathway analysis : Investigate upstream/downstream metabolites (e.g., arginine, NANA) via KEGG to identify cancer-specific pathways .

- Machine learning : Combine this compound with other markers (e.g., NANA) to improve AUC (0.63–0.76 → 0.85 with multi-metabolite models) .

Critical Consideration:

this compound’s biological role remains unclear; isotopic tracing (e.g., ¹³C-glucose) could clarify its synthesis pathway in cancer cells .

How should researchers optimize untargeted metabolomics workflows to identify novel derivatives or isomers of this compound?

Answer:

- Data-independent acquisition (DIA) : Use SWATH-MS to fragment all ions in a predefined m/z range, improving isomer detection .

- Spectral library matching : Cross-reference with databases like HMDB, though this compound was initially absent, requiring manual validation .

- Stability testing : Assess pre-analytical variables (e.g., freeze-thaw cycles, storage pH) to confirm metabolite integrity .

Example Workflow:

Discovery phase : Untargeted LC-MS (Q-TOF) on 100+ samples.

Validation : Targeted MS/MS with synthetic standards.

Reproducibility : ICC >0.8 across three batches .

What statistical methods are critical for establishing this compound’s clinical relevance while avoiding overfitting in small cohorts?

Answer:

- Random Forests : Rank metabolite importance while handling high-dimensional data (e.g., 1,807 features in lung cancer studies) .

- ROC-AUC analysis : Confirm diagnostic power (AUC >0.7 = strong classifier) .

- Bootstrapping : Resample 1,000+ times to estimate confidence intervals for HRs .

Pitfalls to Avoid:

- Overinterpretation of single-timepoint data; longitudinal analysis is essential .

- Solution : Use time-dependent Cox models for survival analysis .

How can in vitro models (e.g., organoids, cell lines) elucidate this compound’s functional role in cancer metabolism?

Answer:

- Knockdown/overexpression : CRISPR-Cas9 editing to modulate this compound levels and assess tumor proliferation/apoptosis.

- Isotope tracing : Track ¹³C-labeled precursors to map biosynthesis pathways .

- Multi-omics integration : Pair metabolomics with transcriptomics to identify regulated genes (e.g., creatine kinases) .

Current Gaps:

No studies have linked this compound to specific oncogenic drivers (e.g., KRAS, EGFR). Proposed experiments: Test correlation in mutation-defined subcohorts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.